Penta-1,4-dien-3-yl 4-bromobutanoate
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Overview
Description
Penta-1,4-dien-3-yl 4-bromobutanoate is a chemical compound with the molecular formula C9H13BrO2 It is an ester derivative of penta-1,4-diene and 4-bromobutanoic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of penta-1,4-dien-3-yl 4-bromobutanoate typically involves the esterification of penta-1,4-dien-3-ol with 4-bromobutanoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process .
Chemical Reactions Analysis
Types of Reactions
Penta-1,4-dien-3-yl 4-bromobutanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN).
Major Products
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Penta-1,4-dien-3-yl 4-bromobutanoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of penta-1,4-dien-3-yl 4-bromobutanoate involves its interaction with various molecular targets. For instance, in biological systems, the compound may act as an inhibitor of specific enzymes by binding to their active sites. The bromine atom in the compound can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition of enzyme activity .
Comparison with Similar Compounds
Similar Compounds
Penta-1,4-dien-3-one: An analogue of curcumin with similar bioactivities, including anti-inflammatory and anticancer properties.
Penta-1,4-diene-3-one oxime ether derivatives: Known for their antiviral and antifungal activities.
Uniqueness
Penta-1,4-dien-3-yl 4-bromobutanoate is unique due to the presence of both a bromine atom and an ester group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile compound in organic synthesis and medicinal chemistry .
Properties
CAS No. |
426820-32-8 |
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Molecular Formula |
C9H13BrO2 |
Molecular Weight |
233.10 g/mol |
IUPAC Name |
penta-1,4-dien-3-yl 4-bromobutanoate |
InChI |
InChI=1S/C9H13BrO2/c1-3-8(4-2)12-9(11)6-5-7-10/h3-4,8H,1-2,5-7H2 |
InChI Key |
UIRHXJAHNZNSPS-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(C=C)OC(=O)CCCBr |
Origin of Product |
United States |
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